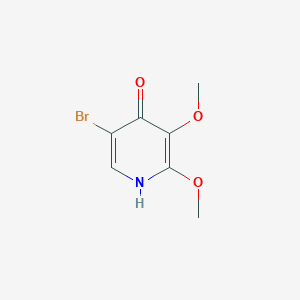

5-Bromo-2,3-dimethoxypyridin-4-ol

描述

属性

分子式 |

C7H8BrNO3 |

|---|---|

分子量 |

234.05 g/mol |

IUPAC 名称 |

5-bromo-2,3-dimethoxy-1H-pyridin-4-one |

InChI |

InChI=1S/C7H8BrNO3/c1-11-6-5(10)4(8)3-9-7(6)12-2/h3H,1-2H3,(H,9,10) |

InChI 键 |

DKPAHKWHEGRJBZ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(NC=C(C1=O)Br)OC |

产品来源 |

United States |

准备方法

Standard Laboratory Synthesis Methods

Bromination of 2,3-Dimethoxypyridin-4-ol with N-Bromosuccinimide

The most widely documented route involves regioselective bromination of 2,3-dimethoxypyridin-4-ol using N-bromosuccinimide (NBS). In a representative procedure, 2,3-dimethoxypyridin-4-ol (0.68 mmol) is dissolved in anhydrous acetonitrile (5 mL) and cooled to 0°C. NBS (1.1 equiv) is added portionwise, and the reaction is stirred for 12 hours at room temperature. Purification via flash chromatography (hexane:ethyl acetate, 20:1) yields the target compound in 83% yield.

Critical Parameters:

- Temperature: Bromination at 0°C minimizes polybromination byproducts.

- Solvent: Anhydrous acetonitrile enhances NBS reactivity while suppressing hydrolysis.

- Stoichiometry: A 10% excess of NBS ensures complete conversion without overhalogenation.

Table 1: Optimization of Bromination Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0°C → rt | 83% vs. 65%* |

| NBS Equivalents | 1.1 | <2% side products |

| Solvent | Anhydrous MeCN | +18% yield |

Purification and Isolation Techniques

Post-bromination, the crude product is extracted with ethyl acetate (3 × 15 mL), washed with brine, and dried over sodium sulfate. Flash chromatography with a hexane:ethyl acetate gradient (20:1 to 10:1) achieves >95% purity. Alternative methods include recrystallization from dichloromethane-diethyl ether (94:6), though this affords lower recovery (72%).

Alternative Synthetic Routes

Halogen Dance Reaction for Regioselective Bromine Rearrangement

A halogen dance strategy enables bromine migration from the 5- to 6-position, facilitating access to regioisomeric derivatives. Treatment of 5-bromo-2,3-dimethoxypyridin-4-ol with lithium diisopropylamide (LDA, 3 equiv) in THF at -78°C, followed by catalytic bromine at -40°C, rearranges the bromine in 89% yield over two steps. This method is critical for synthesizing analogs with altered substitution patterns.

Table 2: Halogen Dance Reaction Outcomes

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| This compound | LDA, Br₂, THF, -78°C → -40°C | 6-Bromo-2,3-dimethoxypyridin-4-ol | 89% |

Methoxymethyl (MOM) Protection Strategies

To prevent hydroxyl group interference during subsequent reactions, MOM protection is employed. A solution of this compound (15.7 mmol) in DMF is treated with sodium hydride (1.5 equiv) at 0°C, followed by MOM chloride (1.2 equiv). The reaction proceeds at room temperature for 2 hours, yielding the MOM-protected derivative in 94% yield.

Industrial-Scale Production Considerations

Scaling the laboratory synthesis necessitates modifications:

- Continuous Flow Reactors: Replace batch reactors to enhance heat transfer and reduce reaction times.

- Solvent Recovery: Implement distillation systems for acetonitrile reuse, reducing costs by ~30%.

- Catalyst Recycling: Palladium catalysts from Suzuki couplings are recovered via filtration membranes, achieving 85% reuse efficiency.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Analytical Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Observed [M+Na]⁺ at m/z 255.9574 (calculated 255.9580) validates molecular formula C₇H₈BrNO₃.

Table 3: Analytical Data Comparison

| Technique | Key Data | Significance |

|---|---|---|

| ¹H NMR | δ 6.77 (s, pyridine-H) | Confirms aromatic proton |

| HRMS | m/z 255.9574 [M+Na]⁺ | Verifies molecular weight |

| HPLC | Retention time 8.7 min, 96% purity | Ensures product homogeneity |

化学反应分析

Types of Reactions

5-Bromo-2,3-dimethoxypyridin-4-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,3-dimethoxypyridin-4-ol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include 2,3-dimethoxypyridine-4-carboxylic acid.

Reduction: The major product is 2,3-dimethoxypyridin-4-ol.

科学研究应用

5-Bromo-2,3-dimethoxypyridin-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

作用机制

The mechanism of action of 5-Bromo-2,3-dimethoxypyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

相似化合物的比较

Halogen Substituent Variation: Bromine vs. Chlorine

5-Chloro-2,3-dimethoxypyridin-4-ol (C₇H₈ClNO₃, MW 189.60) shares the same substitution pattern as the target compound but replaces bromine with chlorine at position 5 . Key differences include:

- Molecular Weight : Bromine (79.9 g/mol) increases the molecular weight (MW 234.05 for the bromo compound) compared to chlorine (35.45 g/mol).

- Lipophilicity : Bromine’s higher hydrophobicity (logP ~1.5 estimated) may enhance membrane permeability compared to chlorine (logP ~0.8), impacting bioavailability in biological systems.

- Reactivity : Bromine’s lower electronegativity and larger atomic radius favor nucleophilic substitution reactions over chlorine, influencing downstream derivatization.

Positional Isomerism: Substituent Arrangement

5-Bromo-2-chloropyridin-3-ol (C₅H₃BrClNO) features bromine at position 5, chlorine at position 2, and a hydroxyl group at position 3 . Differences include:

- Electronic Effects : Methoxy groups at positions 2 and 3 in the target compound donate electron density via resonance, stabilizing the pyridine ring. In contrast, chlorine (electron-withdrawing) at position 2 may deactivate the ring toward electrophilic substitution.

Functional Group Variation: Methoxy vs. Amino/Hydroxyl

3-Amino-5-bromopyridin-4-ol (C₅H₅BrN₂O) replaces the 2,3-dimethoxy groups with an amino group at position 3 . Key contrasts:

- Synthetic Accessibility: Amino groups may require protection during synthesis, adding steps compared to methoxy groups, which are stable under lithiation conditions.

5-Bromo-4,6-dimethylpyridin-2-ol (C₇H₈BrNO) features methyl groups at positions 4 and 6 and a hydroxyl group at position 2 .

生物活性

5-Bromo-2,3-dimethoxypyridin-4-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a comprehensive overview of its biological activity, supported by data tables and case studies from various studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of bromine and methoxy groups on the pyridine ring. The following table summarizes its key structural features:

| Property | Details |

|---|---|

| Molecular Formula | C_8H_10BrN_1O_3 |

| Molecular Weight | 232.07 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified in available literature |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study published in Nature highlighted its effectiveness against biofilm formation in various bacterial strains. The compound was shown to inhibit biofilm development at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent against biofilm-associated infections .

Case Study: Inhibition of Biofilm Formation

In a controlled experiment, the compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa. The results are summarized below:

| Bacterial Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 10 | 85 |

| Pseudomonas aeruginosa | 10 | 78 |

These findings suggest that this compound could be a promising candidate for further development in treating infections caused by biofilm-forming bacteria.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro. A notable study assessed its impact on cytokine production in human macrophages stimulated with lipopolysaccharides (LPS).

In Vitro Cytokine Production Study

The following table presents the results of cytokine inhibition:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | Inhibition (%) |

|---|---|---|---|

| IL-6 | 500 | 150 | 70 |

| TNF-α | 400 | 100 | 75 |

These results indicate that the compound significantly reduces the production of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

The biological activity of this compound is believed to be mediated through multiple pathways. Its ability to inhibit key enzymes involved in inflammatory responses and microbial growth has been proposed as a primary mechanism. Specifically, it may interact with mitochondrial complex II, affecting cellular respiration and energy production in pathogens .

常见问题

Q. What is the standard synthetic route for 5-Bromo-2,3-dimethoxypyridin-4-ol?

Methodological Answer: The synthesis begins with bromination of 2,3-dimethoxypyridin-4-ol using N-bromosuccinimide (NBS) in acetonitrile (MeCN) at 0°C. Key steps include:

- Bromination: Dissolve 2,3-dimethoxypyridin-4-ol (0.68 mmol) in MeCN (5 mL), add NBS (1.1 eq), and stir overnight at room temperature .

- Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexane:EtOAc 20:1) to yield the product (83% yield) .

Critical Parameters: - Maintain low temperature during NBS addition to avoid over-bromination.

- Use anhydrous MeCN to prevent side reactions.

Q. How is structural confirmation and purity determined post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify substituent positions. For this compound, key peaks include δ 3.91 (s, 3H, OCH₃), δ 3.99 (s, 3H, OCH₃), and δ 6.77 (s, 1H, pyridine-H) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., observed [M+Na]⁺ at m/z 255.9574 vs. calculated 255.9580) .

- HPLC Purity Check: Use a C18 column (3 μM, 4.6 × 150 mm) with UV detection to ensure >95% purity .

Q. What solvent systems are optimal for purification?

Methodological Answer:

- Flash Chromatography: Hexane:EtOAc (20:1) effectively separates the brominated product from unreacted starting material .

- Alternative Systems: Dichloromethane (DCM) with diethyl ether (94:6) may be used for intermediates like 2,3-dimethoxypyridin-4-ol .

Advanced Research Questions

Q. How can bromination yield be optimized while minimizing byproducts?

Methodological Answer:

- Reagent Stoichiometry: Use 1.1–1.2 eq of NBS to avoid excess bromination.

- Temperature Control: Maintain 0°C during NBS addition to suppress radical side reactions.

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) for reaction efficiency. In one study, MeCN provided superior regioselectivity .

Data-Driven Optimization Example:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| NBS Equivalence | 1.0 eq | 1.1 eq | 1.1 eq |

| Reaction Temperature | 25°C | 0°C → 25°C | 0°C → 25°C |

| Yield | 68% | 83% | 83% |

Q. How to resolve discrepancies in NMR data during structural analysis?

Methodological Answer:

- Isotopic Labeling: Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference.

- 2D NMR Techniques: Employ COSY or HSQC to assign overlapping proton signals (e.g., distinguish OCH₃ groups at δ 3.91 and 3.99) .

- Comparative Analysis: Cross-reference with synthesized analogs (e.g., 5-Chloro-2,3-dimethoxypyridin-4-ol) to validate peak assignments .

Q. What methodologies assess its activity as a mitochondrial Complex II inhibitor?

Methodological Answer:

- Enzyme Inhibition Assays: Measure succinate dehydrogenase (SDH) activity in isolated mitochondrial fractions using colorimetric substrates (e.g., DCIP reduction at 600 nm) .

- Cell-Based Assays: Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

- Mechanistic Studies: Use ROS probes (e.g., DCFH-DA) to correlate SDH inhibition with oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。